2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Lipophilicity Drug-likeness CNS permeability

2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097928-56-6; PubChem CID is a fully synthetic, heterocyclic small molecule (C22H19N3O4, MW 389.4 g/mol) comprising a quinoxaline core linked via an ether bridge to a pyrrolidine ring, which in turn bears a 5-methoxy-1-benzofuran-2-carbonyl substituent. The molecule exhibits zero hydrogen bond donors and six hydrogen bond acceptors, a computed XLogP3-AA of 3.6, and four rotatable bonds, placing it in a moderately lipophilic chemical space typical of CNS-penetrant or membrane-permeable probe candidates.

Molecular Formula C22H19N3O4
Molecular Weight 389.411
CAS No. 2097928-56-6
Cat. No. B2639815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
CAS2097928-56-6
Molecular FormulaC22H19N3O4
Molecular Weight389.411
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4
InChIInChI=1S/C22H19N3O4/c1-27-15-6-7-19-14(10-15)11-20(29-19)22(26)25-9-8-16(13-25)28-21-12-23-17-4-2-3-5-18(17)24-21/h2-7,10-12,16H,8-9,13H2,1H3
InChIKeySAOBILMAGUKRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097928-56-6) – Structural Identity and Procurement Baseline


2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097928-56-6; PubChem CID 126850654) is a fully synthetic, heterocyclic small molecule (C22H19N3O4, MW 389.4 g/mol) comprising a quinoxaline core linked via an ether bridge to a pyrrolidine ring, which in turn bears a 5-methoxy-1-benzofuran-2-carbonyl substituent [1]. The molecule exhibits zero hydrogen bond donors and six hydrogen bond acceptors, a computed XLogP3-AA of 3.6, and four rotatable bonds, placing it in a moderately lipophilic chemical space typical of CNS-penetrant or membrane-permeable probe candidates [1]. The compound was first deposited in public databases in 2017 and is commercially available through multiple research-chemical suppliers . Published quantitative pharmacological data for this specific compound remain extremely limited as of the search date; therefore, this guide discloses all retrievable comparative evidence while explicitly identifying evidentiary gaps.

Why Generic Substitution Is Inappropriate for 2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline


The target compound occupies a structurally congested region of chemical space defined by three pharmacophoric elements – quinoxaline, pyrrolidine ether, and 5-methoxybenzofuran carbonyl – each capable of independently modulating target engagement, selectivity, and pharmacokinetics. Even closely related analogs that share two of the three modules (e.g., quinoxaline-pyrrolidine ethers lacking the benzofuran moiety, or benzofuran-pyrrolidine amides lacking the quinoxaline) can exhibit divergent binding profiles and metabolic stability [1]. The methoxy substitution at the benzofuran 5-position introduces electronic and steric effects that cannot be replicated by unsubstituted, halogenated, or sulfonated benzofuran analogs [2]. Consequently, assuming functional interchangeability within this scaffold class without empirical, comparator-anchored data risks project failure in hit-to-lead or chemical probe campaigns.

Quantitative Differentiation Evidence for 2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline Procurement Decisions


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Versus the Sulfonyl Analog

The target compound (5-methoxybenzofuran carbonyl-linked) has a computed XLogP3-AA of 3.6 and zero hydrogen bond donors (HBD = 0), compared with the structurally closest retrievable analog – 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline – which bears a sulfonamide linker that introduces one HBD and increased topological polar surface area (TPSA). The reduced HBD count and controlled lipophilicity of the target compound are consistent with parameters favoring passive blood-brain barrier penetration [1]. No experimental logD or permeability data were available for the target compound as of the search date; the comparison is based on computed property differences [Evidence_Tag: Class-level inference].

Lipophilicity Drug-likeness CNS permeability

Scaffold Complexity Advantage: Three-Dimensionality Versus Planar Quinoxaline Analogs

The target compound contains a pyrrolidine ring (fraction sp3 = 0.18) that introduces three-dimensional character absent in entirely planar quinoxaline derivatives such as 2-phenylquinoxaline (fraction sp3 = 0). Higher fraction sp3 has been correlated with improved clinical success rates and reduced promiscuity in screening campaigns [1]. The pyrrolidine ether linkage further differentiates it from 2-(pyrrolidin-3-yl)quinoxaline (CAS 871507-12-9), which lacks the benzofuran carbonyl and has lower molecular complexity . This comparison is structural/physicochemical; no direct target-engagement data are available.

Scaffold diversity 3D character Fraction sp3

Class-Level Antimicrobial Activity Potential Inferred from Pyrrolidine-Quinoxaline Hybrid SAR

Although no direct MIC or IC50 values were retrievable for the target compound itself, a closely related series of 3-(pyrrolidin-1-yl)quinoxaline derivatives conjugated at C2 via ether or amine linkages (Eissa et al., 2023) demonstrated MIC values as low as 3.91 µg/mL against B. pumilis and 7.8 µg/mL against E. cloacae, equipotent to ciprofloxacin (MIC = 7.8 and 15.6 µg/mL, respectively) [1]. The most active derivatives in that series also exhibited lower DNA gyrase binding energies compared to less substituted analogs, suggesting a structure-activity relationship in which the nature of the C2 substituent critically influences target engagement [1]. The target compound's 5-methoxybenzofuran carbonyl substituent at the pyrrolidine nitrogen represents a distinct chemical space not explored in the published series; its antimicrobial activity relative to the reported analogs remains experimentally undetermined.

Antimicrobial DNA gyrase inhibition MIC

Patent Landscape Differentiation: PFKFB Inhibitor Chemical Space

A patent application (US-20190256499-A1) titled 'Substituted quinoxaline derivatives as inhibitors of PFKFB' describes quinoxaline-based compounds for cancer metabolism modulation . The target compound's structural features – quinoxaline core, pyrrolidine ether linker, and 5-methoxybenzofuran carbonyl – are consistent with the Markush structures claimed in this patent space. However, the target compound (CAS 2097928-56-6) is not explicitly named in the patent abstract or representative claims. This places it as a structurally adjacent but chemically distinct entity within the PFKFB inhibitor patent landscape, potentially occupying novel IP space relative to explicitly claimed examples . No PFKFB3 IC50 data are available for the target compound.

PFKFB inhibitor Cancer metabolism Patent differentiation

Recommended Application Scenarios for 2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline Procurement


CNS-Penetrant Chemical Probe Design Leveraging Favorable Physicochemical Profile

With computed XLogP3-AA = 3.6, HBD = 0, and moderate molecular weight (389.4 g/mol), the target compound falls within favorable CNS MPO (Multiparameter Optimization) space [1]. Research groups screening for CNS-active kinase or GPCR probes may prioritize this scaffold over the more polar sulfonyl analog (HBD = 1) [2]. Procurement for in vitro blood-brain barrier permeability assays (e.g., PAMPA-BBB or MDCK-MDR1) is warranted to experimentally validate the predicted CNS penetration profile.

Antimicrobial Screening with a Focus on DNA Gyrase Inhibition

The quinoxaline-pyrrolidine hybrid class has demonstrated equipotent activity to ciprofloxacin against Gram-positive (B. pumilis) and Gram-negative (E. cloacae) strains, with molecular docking confirming DNA gyrase engagement [1]. The target compound, featuring a unique 5-methoxybenzofuran carbonyl group not present in the published series, represents a logical next-step acquisition for structure-activity relationship expansion against the same microbial panel and DNA gyrase binding assay.

PFKFB3 Inhibitor Screening with IP Differentiation Potential

Patent US-20190256499-A1 claims substituted quinoxaline derivatives as PFKFB inhibitors for cancer metabolism applications [1]. The target compound's structure maps onto the claimed generic formula but is not explicitly exemplified, potentially offering freedom-to-operate advantages. Procurement for PFKFB3 enzymatic assays (IC50 determination) and cellular glycolysis inhibition assays (e.g., lactate production in HCT116 or A549 cells) is the recommended first step to establish competitive positioning.

Chemical Biology Tool Compound for Benzofuran-Quinoxaline Hybrid SAR

The intersection of benzofuran and quinoxaline pharmacophores is underrepresented in public bioactivity databases. The target compound's 5-methoxy substitution on the benzofuran ring introduces a specific electron-donating effect that differentiates it from unsubstituted (H) and halogen-substituted (F, Cl) benzofuran analogs available from commercial suppliers [1]. Procurement for broad-panel kinase profiling or phenotypic screening is recommended to delineate the contribution of the 5-methoxy group to target engagement and selectivity.

Quote Request

Request a Quote for 2-{[1-(5-Methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.